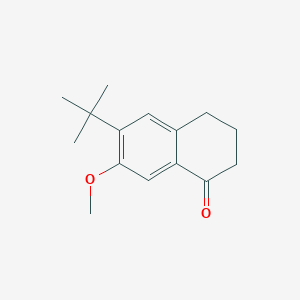

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Description

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetrahydronaphthalenone derivative characterized by a methoxy group at position 7 and a bulky tert-butyl substituent at position 4.

Properties

IUPAC Name |

6-tert-butyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-15(2,3)12-8-10-6-5-7-13(16)11(10)9-14(12)17-4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFPOUZMBTWTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C2C(=C1)CCCC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene core.

Substitution: The tert-butyl and methoxy groups are introduced through substitution reactions. Common reagents for these steps include tert-butyl chloride and methanol, respectively, in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like tert-butyl chloride for alkylation and methanol for methoxylation are used in the presence of catalysts like aluminum chloride (AlCl3).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or fully hydrogenated naphthalenes.

Substitution: Produces various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that certain naphthalene derivatives effectively targeted specific cancer cell lines such as breast and lung cancer cells, suggesting potential therapeutic roles in oncology .

1.2 Anti-inflammatory Properties

The compound's structural features may contribute to anti-inflammatory effects. Research has indicated that naphthalene derivatives can modulate inflammatory pathways, thereby reducing markers of inflammation in vitro and in vivo. This property could be harnessed for developing new anti-inflammatory drugs .

Organic Synthesis

2.1 Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the formation of more complex molecules. For example, it can be utilized in the synthesis of biologically active compounds or as a precursor for producing other functionalized naphthalene derivatives .

2.2 Photochemical Applications

The compound's ability to absorb UV light makes it suitable for photochemical applications. It can be employed in photoinitiators for polymerization processes or as a component in light-sensitive materials used in electronics and coatings .

Material Science

3.1 Polymer Chemistry

In material science, this compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polymer formulations has shown improvements in durability and resistance to environmental stressors .

3.2 Nanocomposites

The compound is also explored for use in nanocomposite materials where it can interact with nanoparticles to improve composite performance. The synergistic effects observed in these materials may lead to advancements in fields such as electronics and biomedicine .

Case Studies

Mechanism of Action

The mechanism of action of 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Methoxy-1-tetralone (CAS 1078-19-9): The methoxy group at position 6 may donate electron density via resonance, altering the ketone’s electrophilicity. This compound is listed in industrial chemical dictionaries, indicating its relevance in synthetic applications .

- 7-Methoxy-1-tetralone (CAS 6836-19-7): The methoxy group at position 7 may exhibit different electronic effects due to its proximity to the carbonyl group. This positional isomer is also industrially recognized .

- 6-Methoxy-2-phenyl-1-tetralone (CAS 1769-84-2): The addition of a phenyl group at position 2 introduces aromaticity and steric bulk, which could affect binding in pharmaceutical contexts. Commercial suppliers price this compound between $10–$1,564.50 per gram, reflecting its varied purity and availability .

Functional Group Variations

- Priced at €25–€307 per gram, it is used in medicinal chemistry for its nucleophilic reactivity .

- 2-Fluoro-1-tetralone (CAS 71019-06-2): Fluorination at position 2 enhances electronegativity and metabolic stability. Its molecular weight (164.18 g/mol) and logP (implicitly higher due to fluorine’s hydrophobicity) differ significantly from methoxy-substituted analogs .

- 4-Isopropyl-6-methyl-1-tetralone (CAS 57494-10-7): Bulky isopropyl and methyl groups increase steric hindrance. Thermodynamic data include a critical temperature of 1,707 K and logP of 3.711, suggesting high hydrophobicity .

Physical and Thermodynamic Properties

Table 1: Key Physical Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (log10ws) | Critical Temp. (K) |

|---|---|---|---|---|

| 4-Isopropyl-6-methyl-1-tetralone | 202.29 | 3.711 | -4.28 | 1,707 |

| 6-Methoxy-2-phenyl-1-tetralone | 238.29 (calc.) | ~3.5* | Not reported | Not available |

| 2-Fluoro-1-tetralone | 164.18 | ~2.8* | Not reported | Not available |

*Estimated based on substituent contributions.

Table 2: Commercial Availability and Pricing

| Compound | CAS Number | Purity (%) | Price Range (per gram) | Key Suppliers |

|---|---|---|---|---|

| 6-Methoxy-2-phenyl-1-tetralone | 1769-84-2 | 95–98 | $10–$1,564.50 | Chemenu, Alichem |

| 6-Amino-1-tetralone | 3470-53-9 | 97–98 | €25–€307 | CymitQuimica |

| 2-Fluoro-7-nitro-1-tetralone | 1196871-67-6 | Not specified | Inquiry-based | Specialty suppliers |

Functional and Industrial Relevance

- Pharmaceutical Applications: Amino- and fluoro-substituted derivatives are explored for drug discovery due to their bioactivity and stability .

- Material Science : Methoxy- and phenyl-substituted variants serve as intermediates in organic synthesis, particularly for fragrances and polymers .

- Thermodynamic Stability : Bulky substituents like tert-butyl or isopropyl improve thermal stability, as seen in 4-isopropyl-6-methyl-1-tetralone’s high critical temperature (1,707 K) .

Biological Activity

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound belonging to the naphthalenone class. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a partially hydrogenated naphthalene ring with a tert-butyl group at the 6th position and a methoxy group at the 7th position. Its molecular formula is , and it has a molecular weight of 234.33 g/mol. The structure can be depicted as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In one study, derivatives of naphthoquinones were tested against various microbial strains. The compound was found to inhibit the growth of Gram-positive bacteria effectively while showing limited activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective strains ranged from 7.80 µg/mL to 12.50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, it was tested on human cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results demonstrated that treatment with concentrations ranging from 0.1 to 100 µg/mL for 24 to 48 hours induced oxidative stress and reduced cell viability significantly . The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Oxidative Stress Induction : By increasing ROS levels within cells, it triggers apoptotic pathways that lead to cell death.

- Interaction with Cellular Targets : Computational studies suggest that it may interact with critical cellular proteins through hydrogen bonding and hydrophobic interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one | Lacks methoxy group | Moderate antimicrobial activity |

| 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | Lacks tert-butyl group | Lower anticancer efficacy |

| Naphthoquinone derivatives | Fully aromatic structure | Stronger cytotoxicity but less selective |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Anticancer Activity : A study demonstrated that treatment with varying concentrations of the compound led to significant apoptosis in HCT-116 cells. The IC50 values were determined to be around 30 µg/mL after 48 hours .

- Antimicrobial Efficacy : In testing against Staphylococcus aureus and Candida albicans, the compound showed promising results with MIC values indicating effective inhibition at low concentrations .

Q & A

Basic: How can the synthesis of 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one be optimized for yield and purity?

Methodological Answer:

Optimization involves selecting precursors with compatible steric and electronic properties. For example, tert-butyl groups require bulky substituent-tolerant conditions, while methoxy groups may necessitate protection/deprotection steps to prevent oxidation. Reaction conditions (e.g., using potassium carbonate or sodium hydroxide as a base in polar aprotic solvents like DMF) can enhance nucleophilic substitution efficiency . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the ketone product from byproducts like over-alkylated analogs. Monitoring via TLC or HPLC ensures purity >95% .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify tert-butyl (δ ~1.3 ppm, singlet) and methoxy (δ ~3.8 ppm) protons. Aromatic protons in the tetrahydronaphthalene ring appear as multiplets (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl or methoxy groups).

- XRD: Resolve crystal structure to confirm regiochemistry of substituents .

Advanced: How can contradictory bioactivity data for this compound be resolved across different studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize assays (e.g., receptor-binding studies using the same cell lines, such as HEK-293 for dopamine receptors) .

- Purity Verification: Use orthogonal methods (HPLC, NMR) to rule out impurities (e.g., residual solvents or stereoisomers).

- Structural Confirmation: Re-synthesize the compound and validate stereochemistry via chiral HPLC or optical rotation .

Advanced: What computational strategies predict the interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to serotonin/dopamine receptors, focusing on hydrophobic pockets accommodating the tert-butyl group .

- MD Simulations: Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess stability of methoxy group interactions .

- QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the methoxy group.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ketone moiety.

- Temperature: –20°C for long-term storage; monitor via periodic HPLC to detect degradation .

Advanced: How can environmental impacts of synthetic byproducts be mitigated?

Methodological Answer:

- Green Chemistry: Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .

- SPE Extraction: Use HLB cartridges to trap aromatic byproducts from wastewater .

- Catalytic Recycling: Employ Pd/C or enzyme-mediated systems to reduce heavy metal waste .

Advanced: What structural analogs of this compound show promise in comparative pharmacological studies?

Methodological Answer:

| Analog | Modification | Activity Notes |

|---|---|---|

| 6-Chloro-7-methyl-THN-1-amine | Chloro/methyl substitution | Higher dopamine receptor affinity |

| 5-(tert-Butyl)-THN-1-amine | Positional isomer of tert-butyl | Reduced CNS penetration |

| 7-Methoxy-THN-1-one derivatives | Varying alkyl groups | Tunable lipophilicity for BBB crossing |

Basic: What synthetic routes are available for introducing the tert-butyl group regioselectively?

Methodological Answer:

- Friedel-Crafts Alkylation: Use tert-butyl chloride with AlCl₃ catalyst, though steric hindrance may reduce yield .

- Grignard Addition: React pre-functionalized intermediates (e.g., THN-1-one with tert-butyl magnesium bromide) under anhydrous conditions .

- Protection Strategies: Temporarily block reactive sites (e.g., methoxy group as a silyl ether) to direct tert-butyl addition .

Advanced: How do steric effects of the tert-butyl group influence reaction kinetics in derivatization?

Methodological Answer:

- Kinetic Studies: Use stopped-flow NMR to measure rate constants for reactions (e.g., nucleophilic additions) .

- DFT Calculations: Model transition states to quantify energy barriers (e.g., tert-butyl-induced torsional strain increases ΔG‡ by ~5 kcal/mol) .

- Competitive Experiments: Compare tert-butyl vs. methyl analogs to isolate steric contributions .

Advanced: What methodologies validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- ROS Assays: Use DCFH-DA probes in neuronal cells to quantify reactive oxygen species (ROS) suppression .

- Western Blotting: Measure Nrf2/Keap1 pathway activation (e.g., increased HO-1 expression) .

- In Vivo Models: Administer the compound in zebrafish or rodent models and assess glutathione levels via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.